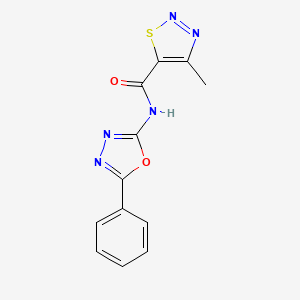

4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

説明

This compound features a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide at position 5. The amide nitrogen is further linked to a 5-phenyl-1,3,4-oxadiazole moiety. The combination of thiadiazole and oxadiazole rings introduces unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

特性

IUPAC Name |

4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O2S/c1-7-9(20-17-14-7)10(18)13-12-16-15-11(19-12)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYIHJQXUUWOTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 can yield intermediates that are further cyclized to form the desired compound.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed: The reactions can yield a range of products depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

科学的研究の応用

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to understand biological pathways.

Medicine: The compound has potential therapeutic applications, such as in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings.

作用機序

The mechanism by which 4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

類似化合物との比較

Comparison with Structural Analogs

2.1. Core Heterocyclic Variations

- Thiadiazole vs. Thiazole: The target compound’s 1,2,3-thiadiazole core differs from thiazole-based analogs (e.g., 4-methyl-2-phenylthiazole-5-carbohydrazide derivatives in ).

- Oxadiazole Substituents :

The 5-phenyl-1,3,4-oxadiazole group is shared with compounds like 6c–6g (), which feature furan or triazole rings instead of thiadiazole. For example, 6c (N'-(4-methoxybenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide) replaces the thiadiazole with a furan, reducing sulfur content and altering solubility .

2.2. Substituent Impact on Physicochemical Properties

- Functional Groups :

The carboxamide group in the target compound is critical for hydrogen bonding, similar to hydrazide derivatives in (e.g., 6d with a nitrobenzylidene group). However, substituents like methoxy (6c ) or trifluoromethyl (compound 33 in ) influence lipophilicity and metabolic stability . - Melting Points and Stability :

Analogs such as 6d (m.p. 295–296°C) and 6e (m.p. 158–159°C) demonstrate how aromatic substituents (e.g., nitro groups) enhance crystalline stability compared to aliphatic chains .

Key Research Findings

- Synthetic Challenges : The presence of multiple heterocycles may complicate synthesis, necessitating optimized coupling reagents (e.g., SHELX-refined crystallography in ) for structural validation .

- Biological Gaps : While analogs in show promising anticancer activity, the target compound’s efficacy remains unverified. Future studies should prioritize in vitro assays (e.g., MTT) to quantify its potency .

生物活性

The compound 4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a hybrid molecule that incorporates both oxadiazole and thiadiazole moieties. These heterocycles are known for their diverse biological activities, including antibacterial, anticancer, and antioxidant properties. This article explores the biological activity of this compound based on various studies and findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the cyclization of hydrazide derivatives with thiazole and oxadiazole rings. The resulting structures have been characterized using spectroscopic techniques such as NMR and mass spectrometry. The synthetic pathways often aim to enhance the biological potency of the compounds by optimizing their structural features .

Antibacterial Activity

Research indicates that compounds containing the oxadiazole and thiadiazole moieties exhibit significant antibacterial properties. For instance, a study demonstrated that synthesized derivatives showed considerable activity against various bacterial strains. The hybrid nature of these compounds contributes to their enhanced efficacy compared to simpler analogs .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide | Staphylococcus aureus | 32 µg/mL |

| 4-Methylthiazole derivative | Escherichia coli | 16 µg/mL |

| Oxadiazole analog | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of 4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide has been evaluated against several cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms including inhibition of key enzymes involved in cell proliferation .

Case Study: Inhibition of Cancer Cell Proliferation

In a study focusing on the MCF-7 breast cancer cell line, the compound exhibited an IC50 value of approximately 15 µM, indicating substantial cytotoxicity. Molecular docking studies suggested that the compound interacts with critical targets such as CDK9 and STAT3, which are vital for cancer cell survival and proliferation .

Antioxidant Activity

The antioxidant properties of this compound were assessed using various assays including DPPH and ABTS radical scavenging tests. Results indicated moderate to significant antioxidant activity, which is crucial for mitigating oxidative stress-related damage in biological systems .

The biological activity of 4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is believed to stem from its ability to interact with multiple biological targets. The presence of both oxadiazole and thiadiazole rings enhances its binding affinity to proteins involved in disease pathways.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions between this compound and various biological targets. These studies often reveal insights into how structural modifications can enhance or reduce biological activity .

Q & A

Q. What computational tools can predict the compound’s binding modes with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。